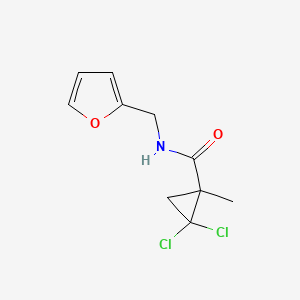![molecular formula C10H12Cl2N2O B4179827 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4179827.png)
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole
説明
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole, commonly known as DCPA, is a pyrazole-based herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity.
作用機序
DCPA works by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development. By inhibiting gibberellin biosynthesis, DCPA effectively stunts the growth of weeds, leading to their eventual death.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to mammals and birds, making it a relatively safe herbicide to use in agriculture. However, it can have negative effects on aquatic organisms and non-target plants, and its persistence in the environment can lead to long-term ecological impacts.
実験室実験の利点と制限
DCPA is a useful tool in plant research, particularly in the study of plant hormones and growth regulation. Its effectiveness in controlling weeds also makes it a valuable tool in the study of weed ecology and management. However, its negative effects on non-target organisms and the environment limit its use in certain experiments.
将来の方向性
There are several areas of research that could benefit from further study of DCPA. These include the development of new formulations that are more environmentally friendly, the investigation of its effects on non-target organisms, and the study of its potential use in integrated weed management strategies. Additionally, further research could shed light on the mechanism of action of DCPA and its potential use in the development of new herbicides.
科学的研究の応用
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds. DCPA is also used in the research of plant physiology and biochemistry, as it can be used to inhibit the biosynthesis of certain plant hormones.
特性
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6-4-7(2)14(13-6)8(15)9(3)5-10(9,11)12/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNBYSDAUELKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2(CC2(Cl)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-dichloro-1-methylcyclopropyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4179748.png)

![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)


![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride](/img/structure/B4179783.png)

![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4179789.png)
![N-[3-(aminocarbonyl)-2-thienyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179793.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4179800.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179806.png)
![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179815.png)
